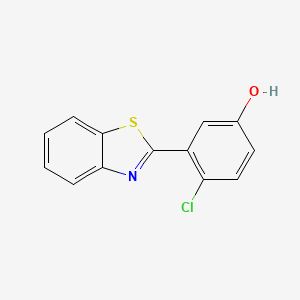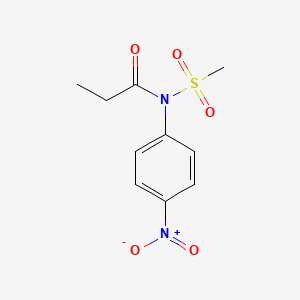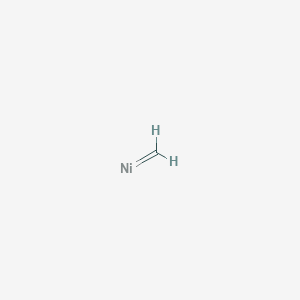
2-Methyl-2-phenyl-1,2-oxasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-2-phenyl-1,2-oxasilinane is an organosilicon compound that features a unique structure combining silicon, oxygen, and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenyl-1,2-oxasilinane typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylmagnesium bromide with a silicon-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-2-phenyl-1,2-oxasilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can break silicon-oxygen bonds, leading to different products.
Substitution: The silicon atom can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while reduction could produce silanes.
Wissenschaftliche Forschungsanwendungen
2-Methyl-2-phenyl-1,2-oxasilinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon’s role in biological systems.
Industry: Used in the production of advanced materials, such as silicone-based polymers and resins.
Wirkmechanismus
The mechanism by which 2-Methyl-2-phenyl-1,2-oxasilinane exerts its effects involves interactions with molecular targets through its silicon-oxygen and silicon-carbon bonds. These interactions can influence various pathways, depending on the specific application. For example, in drug delivery, the compound can form stable complexes with drugs, enhancing their stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-2-phenyl-1,2-oxazoline: Similar in structure but contains nitrogen instead of silicon.
2-Methyl-2-phenyl-1,2-oxazole: Contains an oxygen atom in the ring but lacks the silicon component.
Uniqueness
2-Methyl-2-phenyl-1,2-oxasilinane is unique due to the presence of silicon in its structure, which imparts different chemical and physical properties compared to its nitrogen and oxygen analogs. This uniqueness makes it valuable for specific applications where silicon’s properties are advantageous.
Eigenschaften
CAS-Nummer |
59409-68-6 |
|---|---|
Molekularformel |
C11H16OSi |
Molekulargewicht |
192.33 g/mol |
IUPAC-Name |
2-methyl-2-phenyloxasilinane |
InChI |
InChI=1S/C11H16OSi/c1-13(10-6-5-9-12-13)11-7-3-2-4-8-11/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI-Schlüssel |
IVRPWUNFOYYDEH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si]1(CCCCO1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(3-Bromoprop-2-yn-1-yl)oxy]-4-nitrobenzene](/img/structure/B14603078.png)

![[8-(hexadecanoyloxymethyl)-6,7-dihydroxy-4,18-dimethyl-14-nonyl-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate](/img/structure/B14603082.png)

![2-{[(4-Oxocyclohexa-2,5-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14603085.png)
![1-Oxo-2-[1-(2,4,6-trimethylphenyl)ethanesulfonyl]-1lambda~5~-pyridine](/img/structure/B14603098.png)



![2-{2-[4-(4-Methylphenyl)piperazin-1-yl]ethyl}quinoline](/img/structure/B14603116.png)

